Evogliptin-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

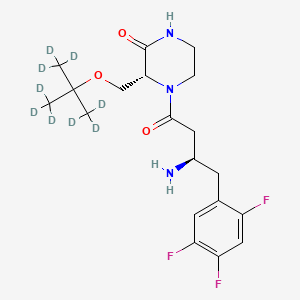

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26F3N3O3 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxymethyl]piperazin-2-one |

InChI |

InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1/i1D3,2D3,3D3 |

InChI Key |

LCDDAGSJHKEABN-BTDBNIATSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N |

Canonical SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Evogliptin-d9 for Research Applications

This guide provides a comprehensive overview of a proposed synthetic route and purification strategy for Evogliptin-d9, a deuterated isotopologue of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Evogliptin. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who require a stable, isotopically labeled internal standard for pharmacokinetic studies and other quantitative analyses.

Evogliptin, with the chemical name (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl)piperazin-2-one, is an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, Evogliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4]

The synthesis of this compound, specifically (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one, involves the incorporation of nine deuterium atoms on the tert-butyl group.[5] This modification provides a distinct mass signature for use in mass spectrometry-based assays without altering the compound's chemical properties.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved by adapting established methods for the synthesis of Evogliptin.[6][7][8] The key strategy is the coupling of a deuterated piperazinone intermediate with a chiral amino acid derivative. The following sections outline a plausible multi-step synthesis.

Key Intermediates and Reagents:

-

(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid

-

(R)-3-((tert-butoxy-d9)methyl)piperazin-2-one

-

Coupling agents (e.g., EDC, HOBT)

-

Deprotection agents (e.g., HCl, TFA)

-

Deuterated reagents (e.g., tert-butanol-d10)

Experimental Protocols

Step 1: Synthesis of (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (Deuterated Intermediate)

The synthesis of this key deuterated intermediate is a critical step. It can be prepared from a suitable chiral starting material, with the deuterated tert-butyl group introduced via a Williamson ether synthesis using a deuterated alkoxide.

-

Preparation of Sodium tert-butoxide-d9: To a solution of tert-butanol-d10 (1.2 equivalents) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

-

Ether Synthesis: To the solution of sodium tert-butoxide-d9, add a solution of a suitable protected and activated (R)-3-(hydroxymethyl)piperazin-2-one derivative (1.0 equivalent) in anhydrous THF.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the deuterated piperazinone intermediate.

Step 2: Coupling of Intermediates

This step involves the amide bond formation between the chiral butanoic acid derivative and the deuterated piperazinone.

-

Activation: To a solution of (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 equivalent) in anhydrous DMF, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBT) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes.

-

Coupling: Add the synthesized (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

-

Reaction and Work-up: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor for completion by LC-MS. Dilute the reaction mixture with water and extract with ethyl acetate. The combined organic extracts are washed with 1M HCl, saturated NaHCO3 solution, and brine, then dried over anhydrous Na2SO4 and concentrated.

Step 3: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the free amine.

-

Deprotection Reaction: Dissolve the crude product from Step 2 in methanol and add 2N HCl in diethyl ether.

-

Reaction and Isolation: Stir the solution at room temperature for 2-4 hours. The product, this compound hydrochloride, will precipitate out of the solution.

-

Neutralization and Extraction: The hydrochloride salt can be neutralized with a mild base (e.g., NaHCO3) and the free base extracted with a suitable organic solvent like dichloromethane to yield this compound.

Purification Protocol

High purity of the final compound is essential for its use as an analytical standard. A multi-step purification approach is recommended.

-

Flash Chromatography: The crude this compound free base is first purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

-

Preparative HPLC (if necessary): For achieving purity >98%, preparative reverse-phase HPLC can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid.[9]

-

Final Salt Formation (Optional): If a salt form is desired for improved stability and handling, the purified free base can be treated with an acid such as L-tartaric acid to form the corresponding salt.

Data Presentation

The following tables summarize the expected outcomes of the synthesis and the analytical characteristics of the final product.

Table 1: Summary of Synthetic and Purification Steps

| Step | Description | Starting Material | Product | Expected Yield (%) | Expected Purity (%) |

| 1 | Synthesis of Deuterated Intermediate | Protected (R)-3-(hydroxymethyl)piperazin-2-one | (R)-3-((tert-butoxy-d9)methyl)piperazin-2-one | 60-70 | >95 |

| 2 | Coupling Reaction | Deuterated Intermediate & Butanoic Acid Derivative | Boc-protected this compound | 75-85 | ~90 |

| 3 | Deprotection | Boc-protected this compound | Crude this compound | 90-95 | ~85 |

| 4 | Flash Chromatography | Crude this compound | Purified this compound | 70-80 | >95 |

| 5 | Preparative HPLC | Purified this compound | High-Purity this compound | 80-90 | >99 |

Note: Yields are estimates and may vary based on reaction scale and optimization.

Table 2: Analytical Data for this compound

| Parameter | Value | Reference |

| Chemical Name | (R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-((tert-butoxy-d9)methyl)piperazin-2-one | [5] |

| Molecular Formula | C19H17D9F3N3O3 | [5] |

| Molecular Weight | 410.48 g/mol | [5] |

| Appearance | White to off-white solid | - |

| Purity (by HPLC) | >99% | - |

| Isotopic Purity | >98% Deuterium incorporation | - |

Visualizations

This compound Synthesis and Purification Workflow

Caption: Figure 1: Overall Workflow for this compound Synthesis and Purification.

Mechanism of Action: DPP-4 Inhibition by Evogliptin

Caption: Figure 2: Signaling Pathway of Evogliptin's Action.

References

- 1. Evogliptin - Wikipedia [en.wikipedia.org]

- 2. Evogliptin: a new dipeptidyl peptidase inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Evogliptin? [synapse.patsnap.com]

- 4. What is Evogliptin used for? [synapse.patsnap.com]

- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. Evogliptin (1222102-29-5) for sale [vulcanchem.com]

- 7. chinjmap.com [chinjmap.com]

- 8. WO2016204376A1 - Novel intermediates for preparing dpp-iv inhibitors, preparing method thereof and preparing method of dpp-iv inhibitors using the same - Google Patents [patents.google.com]

- 9. ijnrd.org [ijnrd.org]

Evogliptin-d9 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Evogliptin-d9 when utilized as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, evogliptin. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and validation data essential for researchers and scientists in the field of drug metabolism and pharmacokinetics (DMPK).

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary goal is to achieve high accuracy and precision in measuring the concentration of an analyte within a complex biological matrix, such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of best practices for achieving reliable and reproducible results.

The mechanism of action of this compound as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte, evogliptin. By replacing nine hydrogen atoms with their heavier isotope, deuterium, this compound exhibits the following key characteristics:

-

Co-elution: Due to its identical chemical structure, this compound has the same chromatographic behavior as evogliptin. This means it will elute from the liquid chromatography column at the same retention time, ensuring that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, this compound ionizes with the same efficiency as evogliptin. This is crucial because variations in ionization efficiency, often caused by matrix components (ion suppression or enhancement), will affect both the analyte and the internal standard to the same degree.

-

Mass Differentiation: The key difference between evogliptin and this compound is their mass-to-charge ratio (m/z). The nine deuterium atoms give this compound a distinct mass that is easily resolved from the unlabeled evogliptin by the mass spectrometer.

By adding a known concentration of this compound to each sample at the beginning of the sample preparation process, it acts as a reference compound. Any loss of analyte during sample extraction, or any variation in instrument response, will be mirrored by the internal standard. The final quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratioing effectively cancels out any variability, leading to a highly accurate and precise measurement of the analyte's concentration.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.

Caption: Bioanalytical workflow for the quantification of evogliptin using this compound.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in pharmacokinetic and bioanalytical studies of evogliptin.

Sample Preparation (Protein Precipitation)

-

Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.[1]

-

Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the calibration range) to each plasma sample.[1]

-

Protein Precipitation: Add 600 µL of acetonitrile to each tube.[1]

-

Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[1]

-

Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes.[1]

-

Injection: Transfer the supernatant to autosampler vials for injection into the LC-MS/MS system.

Liquid Chromatography Conditions

-

LC System: Prominence UFLC XR (Shimadzu) or equivalent.[1]

-

Column: C18 column (100 x 2.1 mm i.d., 1.7 µm).[2]

-

Mobile Phase: 0.1% formic acid in 5 mM ammonium formate/acetonitrile (70:30, v/v).[2]

-

Flow Rate: 0.3 mL/min.[2]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.[1]

Mass Spectrometry Conditions

-

Mass Spectrometer: API5000 (AB SCIEX) or equivalent.[1]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Evogliptin and this compound precursor and product ions would be determined during method development. As an example for a similar molecule, alogliptin, the transition might be m/z 340.3 → 116.2.

-

-

Source Parameters:

-

Specific parameters such as ion spray voltage, source temperature, collision gas pressure, and collision energy would be optimized for maximum signal intensity for both evogliptin and this compound.

-

Quantitative Data and Method Validation

The following tables summarize the validation parameters for a bioanalytical method for evogliptin using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Curve Range (ng/mL) | Linearity (r) |

| Evogliptin | 0.03 - 30 | ≥ 0.9950 |

Data synthesized from a pharmacokinetic study of evogliptin.[1]

Table 2: Intra- and Inter-day Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Evogliptin | LQC | < 15% | 85-115% | < 15% | 85-115% |

| MQC | < 15% | 85-115% | < 15% | 85-115% | |

| HQC | < 15% | 85-115% | < 15% | 85-115% |

Acceptance criteria as reported in a validation study.[1]

Conclusion

This compound serves as an ideal internal standard for the bioanalysis of evogliptin due to its ability to mimic the behavior of the analyte throughout the analytical process. Its use in conjunction with LC-MS/MS allows for the development of highly sensitive, specific, accurate, and precise methods for quantifying evogliptin in biological matrices. The detailed protocols and validation data presented in this guide provide a solid foundation for researchers and scientists to implement robust and reliable bioanalytical assays for evogliptin in their drug development programs.

References

Isotopic Stability of Evogliptin-d9 in Biological Matrices: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic stability of Evogliptin-d9, a deuterated internal standard crucial for the accurate quantification of Evogliptin in biological matrices. While specific experimental data on the isotopic stability of this compound is not publicly available, this document outlines the theoretical considerations, recommended experimental protocols, and data interpretation based on established principles of bioanalysis and the chemical structure of the molecule.

Introduction to Isotopic Stability in Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard. They are chemically almost identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects, thus compensating for variability during sample preparation and analysis. However, a critical assumption for their use is their isotopic stability, meaning the deuterium atoms are not lost or exchanged for protons from the biological matrix (a phenomenon known as back-exchange). Loss of isotopic purity can lead to an underestimation of the analyte concentration.

Evogliptin is an oral anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Its accurate quantification in biological fluids is essential for pharmacokinetic and pharmacodynamic studies. This compound is used as an internal standard in such assays.

Structural Analysis of this compound and Potential for Deuterium Exchange

The chemical structure of Evogliptin is (3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(tert-butoxy)methyl]piperazin-2-one.[2][3] In this compound, the nine hydrogen atoms of the tert-butoxy group are replaced with deuterium atoms.

Chemical Structure of Evogliptin:

Caption: Chemical structure of Evogliptin.

Based on general principles of deuterium exchange, the positions of the deuterium atoms in this compound are considered highly stable. The deuterium atoms are attached to primary carbon atoms in a tert-butyl group. These C-D bonds are not adjacent to any activating groups (like a carbonyl group) that could facilitate enolization and subsequent deuterium-proton exchange. Furthermore, they are not attached to heteroatoms (like oxygen or nitrogen), where exchange with protons from the aqueous environment of biological matrices would be rapid.

Therefore, from a theoretical standpoint, This compound is expected to exhibit high isotopic stability in biological matrices.

Experimental Protocols for Isotopic Stability Assessment

Despite the high theoretical stability, regulatory guidelines recommend experimental verification of the stability of an internal standard in each biological matrix. The following protocols outline the recommended procedures to assess the isotopic stability of this compound.

General Workflow

The overall workflow for assessing isotopic stability involves incubating the deuterated internal standard in the biological matrix of interest under various conditions, followed by extraction and analysis by LC-MS/MS to monitor for any loss of the deuterated form or appearance of the non-deuterated form.

Caption: General experimental workflow for assessing isotopic stability.

Detailed Experimental Design

Objective: To determine if deuterium atoms from this compound exchange with protons from the biological matrix under typical sample handling and storage conditions.

Materials:

-

This compound

-

Evogliptin reference standard

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Control human whole blood (with appropriate anticoagulant)

-

Control human urine

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of Evogliptin in methanol (e.g., 1 mg/mL).

-

-

Sample Preparation and Incubation:

-

Spike a known concentration of this compound into aliquots of each biological matrix (plasma, whole blood, urine). A typical concentration would be similar to that used in a bioanalytical method (e.g., 100 ng/mL).

-

Prepare control samples by spiking this compound into PBS.

-

Incubate the samples at different temperatures and for various durations to simulate sample handling and storage conditions. Recommended conditions are:

-

Room temperature (approx. 25°C) for 0, 4, and 24 hours.

-

Refrigerated (approx. 4°C) for 24, 48, and 72 hours.

-

Frozen (-20°C and -80°C) for 1, 7, and 30 days.

-

Three freeze-thaw cycles (from -20°C or -80°C to room temperature).

-

-

-

Sample Extraction:

-

At each time point, extract the analyte and internal standard from the matrix. A common method is protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

-

Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma or blood sample. Vortex and centrifuge.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples using a validated LC-MS/MS method for Evogliptin.

-

Monitor the mass transitions for both this compound and Evogliptin.

-

Hypothetical MRM transitions:

-

Evogliptin: e.g., m/z 402.2 -> [fragment ion]

-

This compound: e.g., m/z 411.2 -> [fragment ion]

-

-

-

The key is to monitor the signal for the non-deuterated Evogliptin in the samples that were only spiked with this compound.

-

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise tabular format. The primary indicator of isotopic instability is the appearance and increase of the non-deuterated Evogliptin peak in the samples spiked only with this compound.

Table 1: Hypothetical Isotopic Stability of this compound in Human Plasma at Room Temperature

| Incubation Time (hours) | This compound Peak Area | Evogliptin Peak Area | % Back-Exchange |

| 0 | 1,543,210 | Not Detected | 0.00% |

| 4 | 1,539,876 | Not Detected | 0.00% |

| 24 | 1,541,098 | Not Detected | 0.00% |

Table 2: Hypothetical Isotopic Stability of this compound in Human Whole Blood (Freeze-Thaw Cycles)

| Freeze-Thaw Cycles | This compound Peak Area | Evogliptin Peak Area | % Back-Exchange |

| 1 | 1,521,456 | Not Detected | 0.00% |

| 2 | 1,519,876 | Not Detected | 0.00% |

| 3 | 1,523,098 | Not Detected | 0.00% |

Table 3: Hypothetical Isotopic Stability of this compound in Human Urine at 4°C

| Incubation Time (hours) | This compound Peak Area | Evogliptin Peak Area | % Back-Exchange |

| 24 | 1,498,765 | Not Detected | 0.00% |

| 48 | 1,501,234 | Not Detected | 0.00% |

| 72 | 1,499,543 | Not Detected | 0.00% |

Calculation of % Back-Exchange:

% Back-Exchange = (Peak Area of Evogliptin / (Peak Area of Evogliptin + Peak Area of this compound)) * 100

Interpretation:

If the peak area of the non-deuterated Evogliptin remains below the lower limit of quantification (LLOQ) of the analytical method throughout the stability study, this compound can be considered isotopically stable under the tested conditions.

Evogliptin Metabolism and Relevance to Isotopic Stability

Understanding the metabolic pathways of Evogliptin is important as it can inform on the potential for in-vivo deuterium loss, although this is less of a concern for a stable tert-butyl group. The primary metabolic pathways for Evogliptin in humans involve hydroxylation and glucuronidation.[4][5][6]

Caption: Major metabolic pathway of Evogliptin.

The metabolism of Evogliptin primarily occurs at the piperazinone ring, distant from the deuterated tert-butoxy group. Therefore, it is highly unlikely that the metabolic processes would directly lead to the loss of deuterium from this compound.

Conclusion and Recommendations

Based on the chemical structure of this compound, the deuterium labels are in a chemically stable position and are not expected to undergo back-exchange in biological matrices. However, as a matter of best practice and to comply with regulatory expectations, it is imperative to perform experimental verification of its isotopic stability.

Recommendations for researchers, scientists, and drug development professionals:

-

Always perform isotopic stability studies for deuterated internal standards in all relevant biological matrices as part of the bioanalytical method validation.

-

Follow a rigorous experimental design that covers a range of temperatures and storage durations reflecting the entire lifecycle of a study sample.

-

If instability is observed , which is highly unlikely for this compound, alternative labeling strategies (e.g., using ¹³C or ¹⁵N) or a different internal standard should be considered.

By adhering to these principles and conducting the recommended experimental evaluations, researchers can ensure the reliability and accuracy of bioanalytical data generated using this compound as an internal standard.

References

- 1. Evogliptin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evogliptin | C19H26F3N3O3 | CID 25022354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug Evogliptin in Human Liver Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Commercial Suppliers of High-Purity Evogliptin-d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Evogliptin-d9, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Evogliptin. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound for use in areas such as pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods.

Introduction to Evogliptin and its Deuterated Analog

Evogliptin is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis. By preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), Evogliptin enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, making it an effective treatment for type 2 diabetes mellitus.[1][2] The deuterated form, this compound, incorporates nine deuterium atoms, providing a stable isotopic label that is invaluable for mass spectrometry-based bioanalytical assays.

Commercial Suppliers of High-Purity this compound

Several commercial suppliers provide this compound for research purposes. While specific purity data often requires consultation of the Certificate of Analysis (CoA) provided with a purchase, the following table summarizes the available information for key suppliers.

| Supplier | Product Name | Catalog Number | Purity Specification | Additional Information |

| MedChemExpress | This compound | HY-117985S | >98% (for non-deuterated tartrate salt) | Offers various quantities. States that a Certificate of Analysis is available.[3] |

| LGC Standards | This compound | TRC-D154892-25MG | Not specified on website | Provides detailed chemical information and states that a comprehensive Certificate of Analysis is available.[2][4] |

| Simson Pharma | This compound | E750011 | Not specified on website | Accompanied by a Certificate of Analysis. Available via custom synthesis.[5] |

| Clinivex | This compound L-Tartarate | Not specified | Not specified on website | An ISO 9001:2015 certified supplier of pharmaceutical reference standards.[6][7] |

Experimental Protocols for Quality Assessment

The purity and identity of this compound are typically assessed using a combination of analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for purity and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for identity and confirmation of deuteration.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

The following is a representative HPLC method synthesized from published analytical procedures for Evogliptin.[8][9][10]

Objective: To determine the chemical purity of this compound by assessing the peak area of the principal peak relative to the total peak area.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) or Ammonium acetate (analytical grade)

-

Phosphoric acid or Formic acid (for pH adjustment)

-

Purified water (HPLC grade)

-

This compound reference standard

-

This compound sample for analysis

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM KH2PO4, pH adjusted to 4.5 with phosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile and methanol). A common starting point is a ratio of 45:55 (v/v) buffer to organic solvent.[9]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm[9]

-

Injection Volume: 10 µL

-

Run Time: Sufficient to allow for the elution of the main peak and any potential impurities (e.g., 10-15 minutes).

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 20 µg/mL).[9]

-

Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the working standard solution.

-

System Suitability: Inject the standard solution multiple times (e.g., 5-6 injections) to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak area should be less than 2%.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Analysis: Calculate the purity of the sample by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Signaling Pathway of Evogliptin

Evogliptin functions by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, leading to a cascade of events that ultimately results in improved glycemic control.

Caption: Mechanism of action of Evogliptin as a DPP-4 inhibitor.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of a batch of this compound.

Caption: Quality control workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TRC-D154892-25MG | LGC Standards [lgcstandards.com]

- 3. Medchemexpress LLC HY-117985B 5mg Medchemexpress, Evogliptin (tartrate) | Fisher Scientific [fishersci.com]

- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]

- 5. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 6. theclinivex.com [theclinivex.com]

- 7. clinivex.com [clinivex.com]

- 8. ijnrd.org [ijnrd.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Note: High-Throughput Quantification of Evogliptin in Human Plasma Using LC-MS/MS with Evogliptin-d9 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Evogliptin in human plasma. The method utilizes a simple protein precipitation extraction procedure and Evogliptin-d9 as the stable isotope-labeled internal standard (SIL-IS), ensuring high accuracy and precision. The described method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Evogliptin.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate measurement of Evogliptin concentrations in biological matrices is crucial for pharmacokinetic assessments and clinical research. This application note details a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of Evogliptin in human plasma. The use of this compound as an internal standard minimizes matrix effects and variability, leading to reliable quantification.[3]

Experimental

Materials and Reagents

-

Evogliptin reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

Equipment

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[4]

-

Microcentrifuge

-

Pipettes and general laboratory equipment

Sample Preparation

A simple and efficient protein precipitation method was employed for sample preparation.[3][4]

-

Allow plasma samples to thaw at room temperature.

-

To 200 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (10 ng/mL).[3]

-

Add 600 µL of acetonitrile to precipitate plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.[3]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with 100 µL of the mobile phase.[3]

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column.

-

Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Isocratic or a shallow gradient can be optimized. A typical starting condition is 70:30 (A:B).[4]

-

Flow Rate: 0.3 mL/min[4]

-

Column Temperature: 40 °C

-

Injection Volume: 10 µL

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Detection was performed using multiple reaction monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Evogliptin | 402.2 | 346.2 |

| This compound | 411.2 (approx.) | 355.2 (approx.) |

Note: The exact m/z for this compound may vary slightly based on the deuteration pattern. It is crucial to optimize the MRM transitions for both the analyte and the internal standard.

Results and Discussion

Method Validation

The method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:

-

Linearity: The method demonstrated excellent linearity over the concentration range of 30-30,000 pg/mL for Evogliptin.[4] The correlation coefficient (r) was consistently greater than 0.995.[4]

-

Precision and Accuracy: Both intra- and inter-day precision and accuracy were within acceptable limits (<15% RSD, and 85-115% of the nominal concentration, respectively).[4]

-

Recovery: The overall recovery of Evogliptin from human plasma was high, with reported values around 98.5%.[4]

-

Stability: Evogliptin was found to be stable in plasma through multiple freeze-thaw cycles and at room temperature for extended periods.[4]

Data Presentation

| Validation Parameter | Result |

| Linearity Range | 30 - 30,000 pg/mL[4] |

| Correlation Coefficient (r) | > 0.995[4] |

| Lower Limit of Quantification (LLOQ) | 30 pg/mL[4] |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Accuracy (%) | 85 - 115% |

| Inter-day Accuracy (%) | 85 - 115% |

| Recovery (%) | ~98.5%[4] |

Experimental Workflow Visualization

References

Application Note and Protocol: Quantitative Analysis of Evogliptin in Human Plasma using a Validated LC-MS/MS Method with Evogliptin-d9 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Evogliptin in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Evogliptin-d9 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence assessments, and routine therapeutic drug monitoring. All quantitative data from validation studies are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2][3] Accurate and precise quantification of Evogliptin in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic evaluations.[2][3][4] This application note describes a validated LC-MS/MS method for the determination of Evogliptin in human plasma, employing this compound as the stable isotope-labeled internal standard.[5] The method is highly sensitive, specific, and has been validated according to international guidelines.

Experimental Protocols

Materials and Reagents

-

Evogliptin reference standard

-

This compound internal standard[5]

-

Acetonitrile (HPLC grade)[6]

-

Methanol (HPLC grade)

-

Human plasma (sourced from a certified blood bank)

-

Deionized water

Instrumentation

A liquid chromatography system coupled with a triple quadrupole mass spectrometer is required. The following are representative examples of suitable instrumentation and columns:

-

LC System: Waters Alliance-e2695 or equivalent[7]

-

Mass Spectrometer: TQ5500(3)/5500QTRAP, SCIEX, USA or equivalent[5]

-

Analytical Column: C18 column (e.g., 100 X 2.1 mm, 1.7 µm)[5][6]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Evogliptin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Evogliptin stock solution with a mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.

-

Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution.

-

Add three volumes of acetonitrile (e.g., 300 µL) to precipitate the plasma proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 100 x 2.1 mm, 1.7 µm[5][6] |

| Mobile Phase | A: 5 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile[5] |

| Gradient | Isocratic or a shallow gradient optimized for separation |

| Flow Rate | 0.3 mL/min[6] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| MRM Transitions | Evogliptin: m/z 402.2 → 346.2this compound: m/z 411.2 → 347.2[5] |

| Ion Source Temp. | Optimized for the specific instrument |

| Collision Gas | Argon |

Bioanalytical Method Validation Summary

The described method has been validated for linearity, accuracy, precision, recovery, and stability. The key quantitative results are summarized below.

Calibration Curve and Linearity

| Analyte | Calibration Range | Correlation Coefficient (r²) |

| Evogliptin | 5 - 5000 ng/mL[5] | ≥ 0.9950[5] |

The lower limit of quantification (LLOQ) for Evogliptin has been reported to be as low as 30 pg/mL in some methods.[6]

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at four concentration levels.

| Analyte | QC Level | Intra-batch Precision (%RSD) | Intra-batch Accuracy (%) |

| Evogliptin | Low | <8.3%[5] | 98.0 - 106.3%[5] |

| Medium | <8.3%[5] | 98.0 - 106.3%[5] | |

| High | <8.3%[5] | 98.0 - 106.3%[5] |

Recovery and Matrix Effect

The extraction recovery of Evogliptin from human plasma was determined to be high and consistent.

| Analyte | Overall Recovery |

| Evogliptin | 98.5%[6] |

The use of a stable isotope-labeled internal standard (this compound) effectively compensates for any potential matrix effects.

Stability

Evogliptin has been shown to be stable in human plasma under various storage conditions.

| Stability Condition | Duration | Finding |

| Room Temperature | 24 hours | Stable[6] |

| Freeze-Thaw Cycles | At least 3 cycles | Stable[6] |

| Autosampler (15°C) | 24 hours | Stable in final extract[6] |

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of Evogliptin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantitative determination of Evogliptin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for regulated bioanalytical studies. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis, which is essential in drug development and clinical research settings.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: A Validated UPLC-MS/MS Protocol for the Pharmacokinetic Study of Evogliptin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This document provides a detailed UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) protocol for the quantitative determination of Evogliptin in human plasma, suitable for pharmacokinetic studies.

Quantitative Data Summary

The pharmacokinetic parameters of Evogliptin have been characterized in several clinical studies. A summary of key parameters following single and multiple oral doses is presented below for easy comparison.

Table 1: Pharmacokinetic Parameters of Evogliptin in Healthy Volunteers after Single Oral Administration

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |

| 5 mg | 4.70 | 5.0 | 153.97 | 33-39 | [1][2] |

| 10 mg | 8.8 (geometric mean) | 5.0 | 310.1 (geometric mean) | 33-39 | [1] |

| 20 mg | 16.5 (geometric mean) | 4.0 | 625.6 (geometric mean) | 33-39 | [1] |

Table 2: Pharmacokinetic Parameters of Evogliptin at Steady State (Multiple Doses)

| Dose (once daily) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·h/mL) | Accumulation Ratio | Reference |

| 5 mg | 6.5 (geometric mean) | 4.0 | 215.8 (geometric mean) | 1.4-1.5 | [1] |

| 10 mg | 12.1 (geometric mean) | 4.0 | 425.1 (geometric mean) | 1.4-1.5 | [1] |

| 20 mg | 22.8 (geometric mean) | 4.0 | 830.2 (geometric mean) | 1.4-1.5 | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUCτ,ss: Area under the plasma concentration-time curve during a dosing interval at steady state.

Experimental Protocols

This section details the validated UPLC-MS/MS methodology for the quantification of Evogliptin in human plasma.

Materials and Reagents

-

Evogliptin reference standard

-

Evogliptin-d9 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., SCIEX TQ5500 or equivalent) equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting Evogliptin from plasma samples.

-

Thaw frozen plasma samples on ice.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 25 µL of the internal standard working solution (e.g., this compound in 50% methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and inject into the UPLC-MS/MS system.

UPLC Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Temperature: 500°C.

-

Curtain Gas: 30 psi.

-

Collision Gas: 9 psi.

-

Ion Source Gas 1 (Nebulizer Gas): 50 psi.

-

Ion Source Gas 2 (Turbo Gas): 50 psi.

Table 3: MRM Transitions for Evogliptin and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Evogliptin | 402.2 | 181.1 | 150 | 35 |

| This compound (IS) | 411.2 | 181.1 | 150 | 35 |

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Evogliptin and the internal standard in blank plasma from at least six different sources.

-

Linearity: A linear calibration curve should be established over the expected concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal matrix effect should be demonstrated.

-

Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, and long-term storage) should be established.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of Evogliptin using the described UPLC-MS/MS protocol.

This comprehensive protocol provides a robust and reliable method for the quantification of Evogliptin in human plasma, enabling accurate assessment of its pharmacokinetic properties. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality data for regulatory submissions and scientific publications.

References

Application Notes and Protocols: Solid-Phase Extraction for Evogliptin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Accurate quantification of Evogliptin and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. While protein precipitation is a common sample preparation technique for Evogliptin[3][4], solid-phase extraction (SPE) offers a more robust method for removing interferences and improving analytical sensitivity. This document provides a detailed application note and a representative protocol for the solid-phase extraction of Evogliptin and its metabolites from human plasma prior to LC-MS/MS analysis.

The primary metabolism of Evogliptin involves phase I reactions, such as oxidation to 4-oxo-Evogliptin and hydroxylation to 4(S)-hydroxy-Evogliptin and 4(R)-hydroxy-Evogliptin, primarily mediated by the CYP3A4 enzyme.[5] Subsequent phase II reactions can also occur.[5] The analytical methods are typically developed for the parent drug and its major metabolites, M7 and M8.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of Evogliptin and its metabolites following a simple protein precipitation method, as a specific SPE method's data is not publicly available. These values can serve as a benchmark for the development and validation of a new SPE protocol.

Table 1: Linearity and Sensitivity of the Analytical Method

| Analyte | LLOQ (pg/mL) | Linear Range (pg/mL) | Correlation Coefficient (r) |

| Evogliptin | 30 | 30 - 30,000 | >0.995 |

| Metabolites M7/M8 | 10 | 10 - 10,000 | >0.995 |

Data sourced from a study utilizing protein precipitation.[3]

Table 2: Precision and Accuracy of the Analytical Method

| Analyte | Concentration Level | Within-Batch Precision (%RSD) | Between-Batch Precision (%RSD) | Accuracy (%) |

| Evogliptin & M7/M8 | LLOQ | < 20 | < 20 | 80 - 120 |

| Evogliptin & M7/M8 | Low QC | < 15 | < 15 | 85 - 115 |

| Evogliptin & M7/M8 | Medium QC | < 15 | < 15 | 85 - 115 |

| Evogliptin & M7/M8 | High QC | < 15 | < 15 | 85 - 115 |

Data sourced from a study utilizing protein precipitation.[3]

Table 3: Recovery of the Analytical Method

| Analyte | Overall Recovery (%) |

| Evogliptin | 98.5 |

| Metabolites M7/M8 | 94.1 |

Data sourced from a study utilizing protein precipitation.[3]

Experimental Protocols

This section details a representative solid-phase extraction protocol for the extraction of Evogliptin and its metabolites from human plasma. This protocol is based on common practices for small molecule drugs and the known physicochemical properties of Evogliptin.

Materials:

-

SPE Cartridge: Mixed-Mode Cation Exchange SPE Cartridge

-

Human Plasma: K2EDTA as anticoagulant

-

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (88%)

-

Ammonium Hydroxide (28-30%)

-

Deionized Water

-

-

Internal Standard (IS): Deuterated Evogliptin or a structurally similar compound (e.g., Sitagliptin[1])

Protocol Steps:

-

Sample Pre-treatment:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Spike 500 µL of plasma with the internal standard solution.

-

Add 500 µL of 4% formic acid in deionized water to the plasma sample.

-

Vortex for 30 seconds to mix.

-

-

SPE Cartridge Conditioning:

-

Pass 1 mL of methanol through the SPE cartridge.

-

Pass 1 mL of deionized water through the SPE cartridge.

-

Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Pass 1 mL of 0.1% formic acid in deionized water through the cartridge to remove polar interferences.

-

Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute Evogliptin and its metabolites by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

-

Collect the eluate in a clean collection tube.

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Visualizations

Experimental Workflow for Solid-Phase Extraction of Evogliptin

Caption: Workflow of the solid-phase extraction protocol.

Signaling Pathway (Placeholder for illustrative purposes as a specific signaling pathway for SPE is not applicable)

The following is a placeholder to demonstrate the creation of a signaling pathway diagram as requested. For a real-world application, this would depict a biological pathway relevant to the drug's mechanism of action.

Caption: A generic signaling pathway diagram.

References

- 1. Multiple-dose pharmacokinetics and pharmacodynamics of evogliptin (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC MS Method for Analysis of Evogliptin and Mannitol in Pharmaceutical Dosage Form on Primesep 200 Column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting poor peak shape for Evogliptin in HPLC.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Evogliptin.

Troubleshooting Guide: Poor Peak Shape for Evogliptin

Poor peak shape in HPLC can compromise the accuracy and precision of quantification. The following sections address common peak shape problems encountered with Evogliptin, their potential causes, and recommended solutions.

Peak Tailing

Symptom: The peak has an asymmetrical tail extending from the peak maximum.

Potential Causes and Solutions:

| Cause | Recommended Solution |

| Secondary Interactions with Silanol Groups | Evogliptin, as a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[1][2] To mitigate this, use a buffered mobile phase with a pH between 3 and 7 to neutralize the silanol groups.[1] Consider using an end-capped column to minimize silanol activity.[1] |

| Mobile Phase pH is Not Appropriate | The pH of the mobile phase can significantly influence the peak shape of ionizable compounds like Evogliptin.[3][4] It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[5] Evogliptin has a strongly basic pKa of 8.78.[6] Therefore, a mobile phase pH of around 4.5 is often effective.[7][8] |

| Column Overload | Injecting too much sample can lead to peak tailing.[1][9] To address this, reduce the injection volume or dilute the sample.[4] |

| Column Contamination or Deterioration | Accumulation of contaminants on the column or degradation of the stationary phase can cause peak tailing.[10] If you suspect this, first try flushing the column with a strong solvent.[1] If the issue persists, replacing the column may be necessary.[3][4] |

| Extra-column Dead Volume | Excessive tubing length or wide-diameter tubing between the injector, column, and detector can increase peak tailing.[2] Ensure all connections are made with narrow internal diameter tubing and are properly fitted to minimize dead volume.[4] |

// Path for all peaks tailing all_peaks_tailing [label="All Peaks Tailing", shape=plaintext, fontcolor="#202124"]; check_system [label="Check for System Issues:\n- Extra-column dead volume\n- Column contamination/voids\n- Improperly packed column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolve_system [label="Resolve System Issues:\n- Use narrower tubing\n- Flush or replace column", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for only Evogliptin peak tailing one_peak_tailing [label="Only Evogliptin Peak Tailing", shape=plaintext, fontcolor="#202124"]; check_chemistry [label="Check for Chemical Interactions:\n- Secondary silanol interactions\n- Inappropriate mobile phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_method [label="Optimize Method:\n- Adjust mobile phase pH (e.g., pH 4.5)\n- Use end-capped column\n- Add buffer to mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Check for Column Overload", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_load [label="Reduce Injection Volume or Sample Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Symmetrical Peak Shape Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_all_peaks; check_all_peaks -> all_peaks_tailing [label="Yes"]; all_peaks_tailing -> check_system; check_system -> resolve_system; resolve_system -> end;

check_all_peaks -> one_peak_tailing [label="No"]; one_peak_tailing -> check_chemistry; check_chemistry -> optimize_method; optimize_method -> check_overload; check_overload -> reduce_load [label="Yes"]; reduce_load -> end; check_overload -> end [label="No"]; } Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Peak Fronting

Symptom: The peak has an asymmetrical front, appearing as a "shark fin".

Potential Causes and Solutions:

| Cause | Recommended Solution |

| Sample Overload | Injecting a highly concentrated sample can lead to peak fronting.[3] Dilute the sample or reduce the injection volume.[9] |

| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, peak fronting can occur.[4][9] Ideally, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[9] |

| Column Packing Issues | A void or channel in the column packing can cause peak fronting.[9] This is often indicated if all peaks in the chromatogram exhibit fronting.[9] In this case, the column may need to be replaced. |

| Low Temperature | In some cases, low column temperature can contribute to peak fronting. Consider increasing the column temperature to improve peak shape.[11] |

Peak Splitting or Shoulders

Symptom: A single peak appears as two or more merged peaks or has a shoulder.

Potential Causes and Solutions:

| Cause | Recommended Solution |

| Partially Blocked Frit or Column Inlet | A blockage can cause the sample to travel through multiple paths in the column, resulting in split peaks.[9] Backflushing the column may resolve this issue. If not, the column may need replacement. |

| Sample Solvent Effect | Injecting the sample in a strong, non-polar solvent in a reversed-phase system can cause peak splitting.[9] As with peak fronting, it is best to dissolve the sample in the mobile phase or a weaker solvent. |

| Column Void | A void at the head of the column can lead to peak splitting.[9] This is a sign of column degradation, and the column should be replaced. |

| Co-elution with an Impurity | A shoulder on the Evogliptin peak may indicate the presence of a closely eluting impurity. To resolve this, you may need to adjust the mobile phase composition or gradient to improve separation.[11] |

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC conditions for Evogliptin analysis?

A1: Several RP-HPLC methods have been developed for Evogliptin. Common conditions include:

-

Column: A C18 column is frequently used, such as a Hypersil BDS C18 (250mm x 4.6mm, 5µm) or a Zodiac C18 column (150mm × 4.6mm, 5µm).[7][12]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at pH 4.5) and an organic modifier like methanol or acetonitrile is common.[7][8] Ratios can vary, for example, Buffer:Methanol (45:55 v/v) or Phosphate buffer (pH 4.5):Acetonitrile (30:70 v/v).[7][8]

-

Flow Rate: A flow rate of 1.0 ml/min is often employed.[7][12]

-

Detection Wavelength: The UV detection wavelength is typically set around 260-265 nm.[7][12]

Q2: How does the pKa of Evogliptin affect peak shape?

A2: Evogliptin has a strongly basic pKa of 8.78.[6] When working with a mobile phase pH close to the pKa, small changes in pH can lead to shifts in the ionization state of the molecule, which can cause peak broadening or splitting. To ensure a consistent and sharp peak, it is recommended to use a mobile phase with a pH at least 2 units below the pKa. A pH of around 4.5 is often a good starting point for achieving good peak shape for Evogliptin.[7][8]

Q3: Can the sample preparation method impact the peak shape of Evogliptin?

A3: Yes, sample preparation is crucial. As mentioned in the troubleshooting guide, the choice of solvent to dissolve the Evogliptin sample can significantly affect the peak shape. Using a solvent that is much stronger than the mobile phase can lead to peak distortion, such as fronting or splitting.[4][9] It is always best to dissolve the sample in the mobile phase if possible. If a different solvent is necessary due to solubility, use the weakest solvent possible and inject the smallest possible volume.

Q4: What should I do if I observe ghost peaks in my chromatogram when analyzing Evogliptin?

A4: Ghost peaks are extraneous peaks that are not related to the sample. They can be caused by contamination in the mobile phase, carryover from previous injections, or bleed from the column.[1][3] To troubleshoot ghost peaks:

-

Run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present.

-

Ensure you are using high-purity HPLC-grade solvents and fresh buffers.[1]

-

Flush the injector and the entire system to remove any potential contaminants.

-

If the problem persists, it may be due to column bleed, and the column might need to be replaced.

Q5: How can I improve the resolution between Evogliptin and other components in my sample?

A5: If you are experiencing poor resolution, you can try several approaches:

-

Adjust the mobile phase composition: Changing the ratio of the organic modifier to the aqueous buffer can alter the retention times and improve separation.[11]

-

Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation.[11]

-

Modify the mobile phase pH: Adjusting the pH can change the retention of ionizable compounds and improve resolution.

-

Use a different column: A column with a different stationary phase or a smaller particle size can provide better efficiency and resolution.[11]

-

Optimize the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of the separation, sometimes leading to improved resolution.[11]

Experimental Protocols

Example HPLC Method for Evogliptin Analysis

This protocol is based on a published method and can be used as a starting point for method development and troubleshooting.[7]

Instrumentation and Chromatographic Conditions:

| Parameter | Specification |

| HPLC System | Shimadzu Prominence with UV-Visible Detector |

| Column | Hypersil BDS C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Buffer (pH 4.5) : Methanol (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Reagent and Sample Preparation:

-

Buffer Preparation (pH 4.5): Prepare a suitable buffer, such as a phosphate buffer, and adjust the pH to 4.5 using phosphoric acid or a suitable base.

-

Mobile Phase Preparation: Mix the prepared buffer and HPLC-grade methanol in a 45:55 volume-to-volume ratio. Degas the mobile phase before use.

-

Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Evogliptin tartrate reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

-

Working Standard Solution Preparation: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 20 µg/mL).[7]

-

Sample Preparation: For tablet analysis, crush a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Evogliptin and dissolve it in the mobile phase. Sonicate if necessary to ensure complete dissolution, and then filter the solution through a 0.45 µm syringe filter before injection.

References

- 1. mastelf.com [mastelf.com]

- 2. chromtech.com [chromtech.com]

- 3. uhplcs.com [uhplcs.com]

- 4. bvchroma.com [bvchroma.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. wjpmr.com [wjpmr.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. RP-HPLC Based Stability Indicating Assay of Evogliptin and Metformin: Development and Validation of the Analytical Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. silicycle.com [silicycle.com]

- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. ijnrd.org [ijnrd.org]

Potential for ion suppression or enhancement with Evogliptin-d9.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evogliptin-d9 in bioanalytical assays. The focus is on addressing potential issues related to ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement in the context of LC-MS/MS analysis of this compound?

A1: Ion suppression is a phenomenon observed in LC-MS/MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of co-eluting matrix components from the sample (e.g., plasma, urine).[1][2][3] Conversely, ion enhancement is a less common effect where the analyte signal is increased by these co-eluting species.[2] These matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][3]

Q2: Is this compound expected to experience ion suppression?

Q3: How can I determine if ion suppression or enhancement is affecting my this compound signal?

A3: A common method to assess matrix effects is the post-column infusion experiment.[1][5] In this procedure, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from a subject not dosed with the drug) is then injected. Any dip or rise in the baseline signal at the retention time of Evogliptin indicates the presence of ion suppression or enhancement, respectively.

Q4: What are the primary causes of ion suppression in bioanalytical methods?

A4: Ion suppression is often caused by endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[3][6] Exogenous contaminants, like polymers leached from plasticware, can also contribute.[3] These interfering substances can compete with the analyte for ionization in the MS source, leading to a reduced signal.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression or enhancement issues during the analysis of this compound.

Step 1: Assess the Presence and Magnitude of Matrix Effects

The first step is to confirm that the observed signal variability is due to matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effect

-

Prepare three sets of samples:

-

Set A (Neat Solution): this compound prepared in the mobile phase at a known concentration.

-

Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the final extract at the same concentration as Set A.

-

Set C (Pre-extraction Spike): this compound is spiked into the biological matrix before the extraction process at the same initial concentration.

-

-

Analyze all three sets using the established LC-MS/MS method.

-

Calculate the Matrix Factor (MF) and Recovery (RE):

-

Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A Matrix Factor significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

-

Data Presentation: Example Matrix Effect and Recovery Data for this compound

| Sample Set | Description | Mean Peak Area (n=6) | Standard Deviation | Matrix Factor (%) | Recovery (%) |

| Set A | Neat Solution (100 ng/mL) | 850,000 | 25,000 | - | - |

| Set B | Post-extraction Spike | 680,000 | 34,000 | 80.0 | - |

| Set C | Pre-extraction Spike | 612,000 | 42,840 | - | 90.0 |

In this hypothetical example, a Matrix Factor of 80% indicates a 20% ion suppression effect.

Step 2: Mitigate Identified Matrix Effects

If significant ion suppression or enhancement is confirmed, the following strategies can be employed:

1. Improve Sample Preparation:

-

Solid-Phase Extraction (SPE): This technique is generally more effective than protein precipitation or liquid-liquid extraction at removing interfering phospholipids and other matrix components.[2]

-

Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent can selectively isolate this compound while leaving interfering compounds behind.

2. Optimize Chromatographic Conditions:

-

Increase Chromatographic Resolution: Modifying the mobile phase gradient, using a longer column, or a column with a different stationary phase can help separate this compound from co-eluting matrix components.[2][6]

-

Use a Divert Valve: A divert valve can be programmed to send the initial and final portions of the chromatographic run (which often contain highly interfering compounds) to waste instead of the mass spectrometer source.[5]

3. Adjust Mass Spectrometric Conditions:

-

Optimize Ion Source Parameters: Adjusting settings like nebulizer gas flow, drying gas temperature, and capillary voltage can sometimes minimize the impact of matrix effects.[5]

4. Employ a Stable Isotope-Labeled Internal Standard:

-

The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Evogliptin, is the most effective way to compensate for matrix effects.[2][4] Since the internal standard co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, the ratio of their peak areas remains constant, leading to accurate quantification.

Visualizations

References

- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

Technical Support Center: Evogliptin-d9 Analysis by ESI-MS

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Evogliptin-d9 during Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis.

Troubleshooting Guide: In-Source Fragmentation of this compound

In-source fragmentation is a phenomenon where precursor ions fragment within the ion source of the mass spectrometer before they reach the mass analyzer.[1][2] This can lead to a diminished signal for the intended precursor ion ([M+H]⁺) and the appearance of fragment ions in the mass spectrum, potentially complicating quantification and structural elucidation.

Initial Assessment:

-

Confirm the expected mass-to-charge ratio (m/z) for this compound.

-

Evogliptin (C₁₉H₂₆F₃N₃O₃) has a molecular weight of 417.43 g/mol .[3]

-

The deuterated internal standard, this compound, will have a higher molecular weight. Assuming the nine deuterium atoms replace nine hydrogen atoms, the approximate molecular weight will be 426.5 g/mol .

-